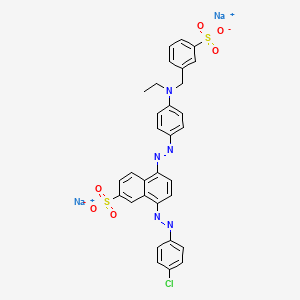

Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate

Description

Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate is a bis-azo compound characterized by two azo (-N=N-) linkages connecting substituted aromatic groups. Its structure features a naphthalene backbone with sulphonate (-SO₃⁻Na⁺) groups at positions 2 and 3-sulphonatophenyl, a 4-chlorophenyl group at position 8, and an ethyl-substituted sulphonatophenylamino group at position 5. This compound’s synthesis likely involves diazotization of precursor amines followed by coupling with naphthalene derivatives, a method consistent with challenges noted in diazotizing sulphonic acid-containing intermediates due to poor solubility in mineral acids . The presence of dual sulphonate groups enhances water solubility, making it suitable for applications in dyes, sensors, or pharmaceuticals where aqueous compatibility is critical.

Properties

CAS No. |

85959-34-8 |

|---|---|

Molecular Formula |

C31H24ClN5Na2O6S2 |

Molecular Weight |

708.1 g/mol |

IUPAC Name |

disodium;8-[(4-chlorophenyl)diazenyl]-5-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C31H26ClN5O6S2.2Na/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30;;/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

BDAGTKYPEOVSDT-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)Cl)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a sulfonated azo dye, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22ClN4Na2O6S2, with a molecular weight of approximately 540.49 g/mol. Its structure features multiple functional groups, including azo (-N=N-) linkages and sulfonate (-SO₃Na) groups, which contribute to its solubility and reactivity in aqueous environments.

Case Studies

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of various sulfonated azo dyes against pathogenic bacteria. Results indicated that some dyes exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in medical or industrial settings as antimicrobial agents.

Case Study 2: Mutagenicity Assessment

In a controlled laboratory setting, the mutagenic potential of this compound was assessed using the Ames test. The results indicated a positive correlation between dye concentration and mutagenic activity, highlighting concerns regarding its safety for use in consumer products .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

| Compound Name | Molecular Weight | Antimicrobial Activity | Mutagenicity | Biodegradability |

|---|---|---|---|---|

| Disodium 8-((4-chlorophenyl)azo)-5-... | 540.49 g/mol | Moderate | Positive | Moderate |

| Disodium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | 512.4 g/mol | High | Positive | High |

| Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate | 540.49 g/mol | Low | Negative | Moderate |

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Bis-Azo Naphthalene Derivatives

Solubility and Stability

- Solubility: The target compound’s dual sulphonate groups confer superior water solubility compared to analogues with fewer sulphonates (e.g., mono-sulphonated azo dyes) . However, bulky substituents, as in 72968-81-1, can hinder solubility despite sulphonate presence .

- Photostability: Electron-withdrawing groups (e.g., -Cl in the target compound, -NO₂ in 85136-34-1) improve resistance to photodegradation but may reduce thermal stability .

Spectral Properties

- UV-Vis Absorption: The target compound’s λmax is influenced by its chloro (electron-withdrawing) and ethylamino (electron-donating) groups, likely resulting in a moderate λmax (~500 nm). In contrast, nitro-substituted derivatives (e.g., 85136-34-1) exhibit bathochromic shifts (~550 nm) due to enhanced conjugation .

Research Findings and Challenges

- Synthetic Challenges: Diazotization of sulphonic acid-containing precursors (e.g., 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid) remains difficult due to poor solubility, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.